
Telaprevir, (R)-
Overview
Description
Telaprevir (R)- is a peptidomimetic inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, approved for treating chronic HCV genotype 1 infection. It covalently binds to the protease active site via a α-ketoamide group, disrupting viral polyprotein processing. Clinically, telaprevir is administered with peginterferon-α and ribavirin, significantly improving sustained virologic response (SVR) rates compared to dual therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Telaprevir is synthesized through a series of chemical reactions involving the formation of peptide bonds and the incorporation of various functional groups. The synthesis typically involves the use of protecting groups to ensure the selective formation of the desired product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods: Industrial production of Telaprevir involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process includes the use of biocatalysis and multicomponent reactions to streamline the synthesis and improve efficiency .
Chemical Reactions Analysis
Metabolic Reactions
Telaprevir (R-diastereomer) is primarily formed via metabolic reduction of the parent drug’s α-ketoamide bond. Its metabolic pathways include:
Key Metabolic Pathways
-
Reduction : The (R)-diastereomer is generated through stereoselective reduction of telaprevir’s α-ketoamide group by AKRs, yielding a 30-fold less potent inhibitor of NS3/4A protease .
-
Hydrolysis : Cleavage of the peptide backbone produces pyrazinoic acid, a pharmacologically inactive metabolite .
-
Oxidation : CYP3A4-mediated oxidation contributes to minor metabolites, though these are less well-characterized .
Synthetic Reactions
The (R)-diastereomer arises during telaprevir synthesis due to incomplete stereochemical control. Key synthetic steps include:
Synthetic Routes
-
Ugi Reaction : A biocatalytic approach using monoamine oxidase (MAO-N) generates an imine intermediate, which undergoes Ugi-type condensation to form a key peptide precursor .
-
Passerini Reaction : In situ generation of cyclopropyl isocyanide facilitates convergent synthesis, improving stereochemical outcomes .
-
T3P Coupling : Use of 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide (T3P) minimizes epimerization at the tert-leucine position .
Enzymatic Interactions
The (R)-diastereomer’s interaction with viral and human enzymes underpins its pharmacological profile:
NS3/4A Protease Inhibition
-
Mechanism : The α-ketoamide group forms a reversible covalent bond with the catalytic serine-139 residue, mimicking the tetrahedral transition state of substrate cleavage .
-
Potency : IC<sub>50</sub> = 10 nM (parent) vs. 300 nM (R-diastereomer) against HCV genotype 1 .
Drug-Drug Interactions
-
CYP3A4 Inhibition : Both telaprevir and its (R)-diastereomer inhibit CYP3A4, increasing exposure to co-administered substrates (e.g., midazolam) .
-
P-glycoprotein (P-gp) : Modulates intestinal absorption and efflux, though the (R)-diastereomer’s affinity is uncharacterized .
Stability and Degradation
-
pH Sensitivity : Degrades under acidic conditions (pH < 4) via ketoamide hydrolysis .
-
Thermal Stability : Stable at room temperature but degrades above 40°C, forming diketopiperazine derivatives .
Analytical Characterization
Scientific Research Applications
Efficacy in Treatment-Experienced Patients
The Phase 3 REALIZE study demonstrated that telaprevir-based therapy significantly improved sustained virologic response (SVR) rates among patients who had previously failed HCV treatment. The results indicated:
- Prior Relapsers : 86% achieved SVR with telaprevir compared to 24% with standard therapy.
- Prior Partial Responders : 57% achieved SVR versus 15%.
- Prior Null Responders : 31% achieved SVR compared to only 5% in the control group .
These findings underscore telaprevir's role in enhancing treatment options for difficult-to-treat populations.
Comparison with Other Protease Inhibitors
In studies comparing telaprevir and boceprevir, telaprevir showed superior efficacy:
- Among relapsers: 74.2% achieved SVR with telaprevir versus 53.9% with boceprevir.
- Among partial responders: 40.0% achieved SVR with telaprevir compared to 38.3% with boceprevir.
- Notably, none of the null responders treated with boceprevir achieved SVR .
This comparison highlights telaprevir's effectiveness as a preferred option in clinical practice.
Safety and Tolerability
The safety profile of telaprevir includes common adverse effects such as rash, anemia, and gastrointestinal issues. In clinical trials, the incidence of severe adverse events was reported at approximately 49.9%, including liver decompensation and severe infections . Management strategies for these side effects have been developed to optimize patient outcomes while maintaining treatment adherence.
Treatment Regimens
Telaprevir is typically administered at a dose of 750 mg every eight hours for a duration of 12 weeks as part of a combination therapy regimen. The duration of pegylated interferon and ribavirin therapy is adjusted based on patient response, potentially reducing overall treatment time to as little as 24 weeks for some patients .
Summary of Phase 3 Studies
Study Name | Population | Treatment Regimen | SVR Rate |
---|---|---|---|
REALIZE | Treatment-experienced | Telaprevir + PegIFN + RBV | 86% (relapsers) |
ADVANCE | Treatment-naïve | Telaprevir + PegIFN + RBV | 75% (T12PR group) |
PROVE-1 | Treatment-naïve | Telaprevir + PegIFN + RBV | Higher than PegIFN + RBV alone |
Mechanism of Action
Telaprevir exerts its antiviral effects by inhibiting the NS3/4A serine protease enzyme of the Hepatitis C Virus. This enzyme is essential for the cleavage of the viral polyprotein into mature proteins required for viral replication. By inhibiting this enzyme, Telaprevir prevents the replication of the virus and reduces the viral load in infected individuals. The molecular targets of Telaprevir include the catalytic triad of the NS3/4A protease, consisting of histidine, aspartate, and serine residues .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacokinetic Profiles
Key Differences :
- Telaprevir’s absorption is highly food-dependent due to lipophilicity, whereas boceprevir’s absorption is moderately enhanced.
- Simeprevir and asunaprevir offer once/twice-daily dosing, improving adherence.
Efficacy and Resistance Profiles
Key Findings :
- Telaprevir and boceprevir exhibit cross-reactivity against SARS-CoV-2 Mpro, but boceprevir is more potent.
- Asunaprevir’s higher binding affinity to NS3 protease (EC₅₀ = 10.4 μM) vs. telaprevir (EC₅₀ = 338 μM) is attributed to occupation of additional pharmacophore anchors (DH9/DV9).
- R155K mutation confers broader resistance to telaprevir than boceprevir.
Mechanistic Insights :
- Telaprevir’s rash is linked to off-target inhibition of human chymotrypsin-like elastase 1 (CELA1), highly expressed in skin.
- Anemia arises from additive ribavirin toxicity; dose adjustments are prohibited for telaprevir but allowed for ribavirin.
Structural and Functional Comparisons
- P2 Substituents : Telaprevir’s bicyclic proline group optimizes S2 subsite binding, a feature adopted in newer inhibitors (e.g., compound 29 in Figure 19).
- P1 Modifications : Cyclopropyl/cyclobutyl chains in telaprevir analogs (e.g., 37a/37c) retain potency (EC₅₀ = 0.7–0.8 μM) but increase cytotoxicity.
- Peptidomimetic Backbone : Telaprevir and boceprevir share α-ketoamide warheads, but telaprevir’s extended R-group enhances molar activity (120 nM vs. boceprevir’s 400 nM).
Drug Repurposing Potential
- SARS-CoV-2 Mpro Inhibition : Telaprevir binds SARS-CoV-2 Mpro via hydrogen bonds with Gly143, Ser144, and Glu166, but its IC₅₀ (15.25 μM) is less favorable than boceprevir’s (0.95 μM).
- Derivatives : Telaprevir derivatives with modified P3-P4 substituents show improved Mpro binding (e.g., compound 28, Figure 18).
Biological Activity
Telaprevir, a potent protease inhibitor, was primarily developed for the treatment of chronic hepatitis C virus (HCV) infection. This article delves into its biological activity, pharmacokinetics, mechanisms of action, clinical efficacy, and associated adverse effects, supported by data tables and case studies.
Telaprevir specifically inhibits the HCV NS3/4A serine protease, crucial for the viral life cycle. By blocking this enzyme, telaprevir prevents the cleavage of the HCV polyprotein into functional proteins necessary for viral replication. This inhibition effectively reduces viral load in infected patients.
Pharmacokinetics
Telaprevir exhibits non-linear pharmacokinetics characterized by time-dependent behavior and population-specific variability. Key pharmacokinetic parameters are summarized in the following table:
Parameter | Value |
---|---|
Bioavailability | Not determined |
Protein Binding | 59% - 76% |
Volume of Distribution (V/F) | 212 - 673 L |
Clearance | Decreases with increasing dose |
Half-life | Approximately 9 hours |
The drug's absorption is notably influenced by food intake, with a significant increase in peak plasma concentrations (Cmax) observed when administered with food compared to fasting conditions .
Phase 3 Studies
The REALIZE study evaluated telaprevir-based therapy in patients with prior treatment failures. The results demonstrated significantly improved sustained virologic response (SVR) rates compared to standard therapy:
Treatment Group | SVR Rate (%) |
---|---|
Telaprevir-based (simultaneous start) | 83% (121/145) |
Telaprevir-based (lead-in) | 88% (124/141) |
Control Arm (pegylated-interferon + ribavirin) | 24% (16/68) |
These findings indicate that telaprevir enhances viral cure rates across various patient subgroups, particularly in those previously classified as relapsers or partial responders .
Adverse Effects
While telaprevir is effective, it is also associated with several adverse effects. A notable case study highlighted severe cutaneous reactions in a patient undergoing treatment. The patient developed eczematous lesions that progressed from grade 1 to grade 3 severity, leading to discontinuation of therapy. Flow cytometric analysis revealed significantly higher activation of T-lymphocytes in this patient compared to healthy controls, suggesting an immunological response to telaprevir .
Q & A
Basic Research Questions
Q. What is the mechanism of action of telaprevir, and how do resistance mutations arise in HCV genotype 1?
Telaprevir is a reversible inhibitor of the HCV NS3/4A protease, blocking viral polyprotein processing and replication. Resistance arises from mutations in the NS3 protease domain (e.g., V36M, R155K, T54S), which reduce binding affinity . Methodologically, resistance profiling involves in vitro selection assays under telaprevir pressure, followed by sequencing of viral quasispecies from clinical trials. Cross-resistance studies with other protease inhibitors (e.g., boceprevir) are critical to identify class-specific mutations .
Q. How does telaprevir’s pharmacokinetics influence dosing regimens in clinical trials?
Telaprevir exhibits nonlinear pharmacokinetics due to CYP3A4-mediated metabolism and P-glycoprotein efflux. Its short half-life (~9–11 hours) necessitates thrice-daily dosing. Researchers must monitor plasma concentrations in trials, especially in patients with hepatic impairment, as reduced clearance may increase toxicity. Steady-state pharmacokinetic models should integrate liver biopsy data or non-invasive fibrosis scores to adjust dosing .
Q. What are the key metabolic pathways of telaprevir, and how do drug interactions affect its efficacy?
Telaprevir is metabolized via CYP3A4 hydroxylation and non-CYP pathways, producing the less active R-diastereomer (VRT-127394). Drug interaction studies are essential due to its inhibition of CYP3A4, which complicates co-administration with substrates like immunosuppressants or antiretrovirals. In vitro hepatic microsome assays and clinical pharmacokinetic trials are used to quantify interaction risks .
Advanced Research Questions
Q. How can researchers design experiments to assess telaprevir’s antiviral efficacy while minimizing resistance development?
Use biphasic viral kinetic models (e.g., Neumann model) to quantify HCV RNA decline during telaprevir monotherapy and combination therapy. Early-phase trials should limit treatment to 2–3 days to avoid confounding by resistant variants. In vitro resistance selection assays with replicon systems can identify mutation thresholds under varying drug pressures .
Q. What methodologies resolve contradictions in telaprevir trial data, such as divergent SVR rates between controlled and real-world studies?
Real-world studies often include heterogeneous populations (e.g., advanced cirrhosis, comorbidities) excluded from phase 3 trials. Researchers should apply propensity score matching to align baseline characteristics. Meta-analyses must account for differences in trial design (e.g., response-guided vs. fixed-duration therapy) and adherence rates .
Q. How do response-guided therapy (RGT) protocols optimize telaprevir treatment duration in naïve vs. experienced patients?
RGT relies on extended rapid virologic response (eRVR), defined as undetectable HCV RNA at weeks 4 and 12. In the ILLUMINATE trial, 24-week RGT achieved non-inferior SVR rates (92%) compared to 48-week therapy in eRVR patients. For non-responders, phase 3 data (REALIZE trial) support 48-week regimens with telaprevir for 12 weeks .
Q. What experimental strategies are used to compare telaprevir and boceprevir in cost-effectiveness analyses?
Budget impact models should incorporate SVR rates, adverse event (AE) management costs (e.g., anemia, rash), and treatment duration. For example, telaprevir’s shorter duration (12 weeks vs. boceprevir’s 24–44 weeks) reduces AE-related costs but requires higher upfront drug expenditure. Sensitivity analyses must adjust for regional pricing and payer policies .
Q. How can researchers ensure reproducibility in telaprevir resistance profiling studies?
Standardize in vitro protocols using HCV replicons with defined genotype 1a/1b strains. Clinical studies should report full NS3 protease sequencing data and use population-based sequencing thresholds (e.g., >20% variant frequency). Cross-validation with phenotypic assays (e.g., IC50 fold-change) is critical .
Q. What statistical approaches address discrepancies in indirect treatment comparisons (ITCs) between telaprevir and newer DAAs?
ITCs require alignment of patient populations (PICO framework) and adjustment for covariates like fibrosis stage and prior treatment history. Bayesian network meta-analyses can harmonize disparate trial endpoints, but researchers must exclude studies violating the "similarity assumption" (e.g., differing SOC backbones) .
Q. How do telaprevir’s pharmacodynamic properties inform combination therapy with interferon and ribavirin?
Telaprevir’s additive effect with peginterferon-ribavirin (PR) is quantified via HCV RNA decay kinetics. Phase 1/2 trials (e.g., PROVE studies) established that PR enhances telaprevir’s efficacy by suppressing resistant variants. Researchers should model synergy using Loewe additivity or Bliss independence metrics in in vitro co-dosing experiments .
Properties
IUPAC Name |
(3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3R)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H53N7O6/c1-5-10-25(29(44)34(48)39-23-15-16-23)40-33(47)28-24-14-9-13-22(24)20-43(28)35(49)30(36(2,3)4)42-32(46)27(21-11-7-6-8-12-21)41-31(45)26-19-37-17-18-38-26/h17-19,21-25,27-28,30H,5-16,20H2,1-4H3,(H,39,48)(H,40,47)(H,41,45)(H,42,46)/t22-,24-,25+,27-,28-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAWEDCPNXPBQM-USXSPERKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3CCCC3CN2C(=O)C(C(C)(C)C)NC(=O)C(C4CCCCC4)NC(=O)C5=NC=CN=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)C(=O)NC1CC1)NC(=O)[C@@H]2[C@H]3CCC[C@H]3CN2C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C4CCCCC4)NC(=O)C5=NC=CN=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H53N7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923270-50-2 | |
Record name | R-Telaprevir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923270502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VRT-127394 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52YTW6K39W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.